Emtricitabine Glycosamine

Description

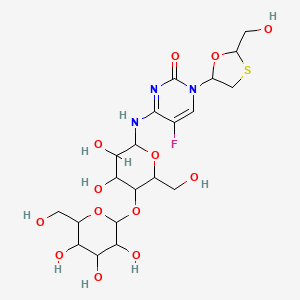

Structure

2D Structure

Properties

Molecular Formula |

C20H30FN3O13S |

|---|---|

Molecular Weight |

571.5 g/mol |

IUPAC Name |

4-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |

InChI |

InChI=1S/C20H30FN3O13S/c21-6-1-24(9-5-38-10(4-27)36-9)20(33)23-17(6)22-18-14(31)13(30)16(8(3-26)34-18)37-19-15(32)12(29)11(28)7(2-25)35-19/h1,7-16,18-19,25-32H,2-5H2,(H,22,23,33) |

InChI Key |

PVWPATKYBSBQIS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)NC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)F |

Origin of Product |

United States |

Chemical Structure and Stereochemical Characterization of Emtricitabine Glycosamine

Elucidation of the Proposed Molecular Structure of Emtricitabine (B123318) Glycosamine

Emtricitabine Glycosamine is a complex molecule formed through the covalent bonding of emtricitabine with lactose (B1674315), a disaccharide. This compound is also referred to as Emtricitabine Lactose Adduct. The proposed structure is that of an N-glycoside, where the lactose moiety is attached to the emtricitabine core via the amino group of the fluorocytosine ring.

The molecular structure has been determined through various analytical techniques, leading to a definitive chemical identity. The molecular formula for this compound is C₂₀H₃₀FN₃O₁₃S, with a corresponding molecular weight of approximately 571.53 g/mol . simsonpharma.compharmaffiliates.com The formal IUPAC name, which encapsulates its structural and stereochemical complexity, is 4-(((3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)amino)-5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one. cymitquimica.com

The structure consists of two primary components:

The Emtricitabine Moiety : This is a synthetic nucleoside analogue of cytidine, characterized by a fluorinated pyrimidin-2-one ring attached to a 1,3-oxathiolane (B1218472) ring. tga.gov.aunih.gov

The Lactose Moiety : A disaccharide composed of a galactose unit linked to a glucose unit.

These two components are joined by an N-glycosidic bond, a type of covalent bond that links a carbohydrate to another molecule through a nitrogen atom. wikipedia.org

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Synonyms | Emtricitabine Lactose Adduct, Emtricitabine D-Lactose Adduct |

| Molecular Formula | C₂₀H₃₀FN₃O₁₃S simsonpharma.compharmaffiliates.com |

| Molecular Weight | 571.53 g/mol simsonpharma.compharmaffiliates.com |

| IUPAC Name | 4-(((3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)amino)-5-fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one cymitquimica.com |

Detailed Stereochemical Analysis of Chiral Centers and Glycosidic Linkages

Stereochemistry is a critical aspect of this compound's structure due to the presence of multiple chiral centers. A chiral center is an atom attached to four different groups, resulting in stereoisomers (molecules with the same formula but different spatial arrangements). chegg.comwikipedia.org The specific arrangement, or absolute configuration, at each chiral center is defined using the Cahn-Ingold-Prelog (R/S) notation. wikipedia.org

The molecule possesses numerous chiral centers within both its emtricitabine and lactose components. The defined stereochemistry is essential for its unique three-dimensional structure.

Emtricitabine Moiety : The parent drug, emtricitabine, has two chiral centers located on the 1,3-oxathiolane ring. The biologically active form has the cis configuration with the absolute stereochemistry of (2R, 5S). europa.eunih.govwho.int This specific configuration is retained in the this compound adduct.

Lactose Moiety : As a disaccharide, lactose contains numerous chiral centers within its galactose and glucose units. The precise stereochemistry is detailed in the IUPAC name.

A glycosidic bond is a covalent bond that joins a carbohydrate molecule to another group. taylorandfrancis.com this compound features two distinct types of glycosidic linkages:

An O-glycosidic bond within the lactose unit, specifically a β-(1→4) linkage, connects the C1 of the galactose unit to the C4 of the glucose unit.

An N-glycosidic bond connects the anomeric carbon (C1) of the lactose moiety's galactose unit to the nitrogen atom of the C4-amino group on the emtricitabine fluorocytosine ring. wikipedia.org

Table 2: Stereochemical Configuration of Chiral Centers in this compound

| Molecular Moiety | Chiral Center Location | Absolute Configuration (R/S) |

|---|---|---|

| Emtricitabine | C2 (Oxathiolane Ring) | R europa.euwho.int |

| C5 (Oxathiolane Ring) | S europa.euwho.int | |

| Lactose (Glucose Unit) | C2' | S |

| C3' | R | |

| C4' | S | |

| C5' | R | |

| C6' | R | |

| Lactose (Galactose Unit) | C3'' | R |

| C4'' | R | |

| C5'' | S | |

| C6'' | R |

Conformational Analysis of the this compound Structure

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org While specific, published experimental conformational analysis data for this compound is limited, its conformational preferences can be inferred from the known behavior of its constituent parts.

The molecule's large size and numerous rotatable single bonds create a complex conformational potential energy surface, allowing it to adopt various three-dimensional shapes. drugdesign.org The most stable conformations will be those that minimize steric hindrance and electronic repulsion between the bulky substituents.

1,3-Oxathiolane Ring : This five-membered ring in the emtricitabine moiety is not planar and typically adopts either an envelope or a twist (half-chair) conformation to relieve ring strain.

Pyranose Rings : The six-membered glucose and galactose rings of the lactose moiety are expected to exist predominantly in stable chair conformations, which minimize torsional and steric strain.

Computational Chemistry Approaches to Structural Prediction and Validation

In the absence of extensive experimental data, such as from single-crystal X-ray diffraction, computational chemistry provides powerful tools for predicting and validating the structure of complex molecules like this compound. who.int

Structural Prediction : Techniques such as molecular mechanics and quantum mechanics can be used to perform a conformational search, identifying low-energy (and therefore more stable) conformations. These methods calculate the potential energy for different arrangements of the atoms, mapping out the molecule's energy landscape.

Structural Validation : Density Functional Theory (DFT) is a quantum mechanical method that can accurately predict molecular geometries, electronic properties, and spectroscopic data (e.g., NMR chemical shifts). researchgate.net By comparing DFT-calculated parameters with experimental results from techniques like 1H- and 13C-NMR spectroscopy, the proposed structure and stereochemistry can be validated. europa.eueuropa.eu For instance, computational modeling could confirm the precise spatial arrangement of the chiral centers and the preferred rotational angles (torsion angles) around the glycosidic bonds, offering a detailed 3D model of the molecule.

These computational approaches are invaluable for characterizing molecules that are difficult to crystallize or analyze by experimental methods alone, providing crucial insights into their three-dimensional structure and chemical properties.

Synthetic Pathways and Mechanistic Investigations of Emtricitabine Glycosamine Formation

Directed Synthesis of Emtricitabine (B123318) Glycosamine as a Reference Standard

To accurately quantify impurities in pharmaceutical products, certified reference standards are required. The directed synthesis of Emtricitabine Glycosamine is performed to produce a pure sample of the impurity for use in the development and validation of analytical methods. epo.org

The logical precursors for the directed synthesis of this compound are the two components that form the adduct:

Emtricitabine: The active pharmaceutical ingredient. pharmaffiliates.com

D-Lactose: The reducing sugar excipient.

The reaction is typically carried out in a solvent system capable of dissolving both polar reactants. A mixture of water and a co-solvent such as methanol (B129727) or ethanol (B145695) is often employed. The reaction may be facilitated by gentle heating and control of pH, as these factors are known to influence the rate of glycosylamine formation.

The goal of the directed synthesis is to maximize the yield of the desired N-glycoside adduct while minimizing the formation of other degradation products. This requires careful optimization of several reaction parameters. The progress of the reaction is typically monitored by High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

Below is a table outlining key parameters and their influence on the synthesis.

| Parameter | Range/Condition | Rationale and Expected Outcome |

|---|---|---|

| Temperature | 40 - 70°C | Increases reaction rate. Higher temperatures may lead to increased degradation of reactants and the Amadori rearrangement of the product. Optimization is needed to find a balance between reaction speed and purity. |

| pH | 5.0 - 7.5 | The rate of Schiff base formation is pH-dependent. A slightly acidic to neutral pH facilitates the nucleophilic attack by the amino group while minimizing acid-catalyzed hydrolysis of the sugar or the product. |

| Reactant Molar Ratio (Emtricitabine:Lactose) | 1:1 to 1:5 | Using an excess of lactose (B1674315) can shift the reaction equilibrium towards the product, increasing the conversion of emtricitabine. However, a large excess can complicate purification. |

| Solvent System | Water/Methanol or Water/Ethanol mixtures | Ensures solubility of both the hydrophilic lactose and the moderately polar emtricitabine. The ratio can be adjusted to optimize solubility and reaction kinetics. |

| Reaction Time | 12 - 72 hours | The reaction is monitored over time to identify the point of maximum product formation before significant secondary reactions or degradation occurs. |

Stereoselective and Regioselective Synthesis Strategies

The synthesis of emtricitabine, a nucleoside analogue, hinges on the critical N-glycosylation step, which involves the formation of a C-N bond between the 1,3-oxathiolane (B1218472) ring and the cytosine or 5-fluorocytosine (B48100) nucleobase. The primary challenge in this synthesis is to control the stereochemistry at the anomeric carbon (C-1 of the oxathiolane ring) to selectively obtain the desired β-anomer, which possesses the therapeutic activity. Concurrently, regioselectivity is crucial to ensure the glycosidic bond forms at the correct nitrogen atom (N-1) of the pyrimidine (B1678525) ring.

A predominant method for achieving this is the Vorbrüggen glycosylation, a well-established procedure for nucleoside synthesis. chemrxiv.orgresearchgate.net This reaction typically involves the coupling of a silylated nucleobase with a glycosyl donor, which in the case of emtricitabine synthesis is an activated 1,3-oxathiolane derivative. The stereochemical outcome of this reaction is influenced by several factors, including the choice of Lewis acid catalyst, solvent, temperature, and the nature of protecting groups on both the glycosyl donor and the nucleobase. researchgate.netnih.gov

One notable strategy employs a combination of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in a wet solvent to promote the Vorbrüggen glycosylation. chemrxiv.orgresearchgate.net This system activates a 1,3-oxathiolanyl acetate (B1210297) donor for N-glycosylation of silylated cytosine derivatives. This method has been shown to produce the desired cis-oxathiolane (B17513) products with high yields (up to 95%) and excellent diastereomeric ratios (greater than 20:1). chemrxiv.orgresearchgate.net The presence of water is a key factor in this process.

Another effective approach utilizes a combination of silanes, such as triethylsilane (Et3SiH) or polymethylhydrosiloxane (B1170920) (PMHS), with iodine (I2) as the N-glycosidation promoter. researchgate.netnih.gov These reagents are believed to function as an anhydrous source of hydroiodic acid (HI), which acts as both a substrate activator and a promoter for the N-glycosylation reaction. nih.govresearchgate.net This method has demonstrated excellent chemical efficiency and stereoselectivity. nih.gov Interestingly, the nature of the protecting group at the N4-position of the cytosine base has been found to significantly influence the stereochemical outcome of the reaction. nih.govmdpi.com

The use of chiral auxiliaries, such as l-menthol, has also been explored to control the stereochemistry during the synthesis. acs.org For instance, an l-menthyl ester can be used to direct the stereochemical outcome of a dynamic kinetic resolution, leading to the selective crystallization of a single desired isomer. acs.org

Below is a data table summarizing various synthetic strategies and their reported efficiencies:

| Glycosyl Donor | Nucleobase | Promoter/Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| 1,3-Oxathiolanyl acetate | Silylated 5-fluorocytosine | TMSCl/NaI (wet) | Chloroform | 83 | >20:1 | researchgate.net |

| 1,3-Oxathiolanyl acetate | Silylated Cytosine | TMSCl/NaI (wet) | Acetonitrile (B52724) | 77 | 10:1 | researchgate.net |

| Menthyl-ester protected oxathiolane | Silylated 5-fluorocytosine | Et3SiH/I2 | Not Specified | >99 (de) | Not Applicable | mdpi.com |

Isolation and Purification Methodologies for Synthetic this compound

Following the synthesis of emtricitabine, the crude reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and stereoisomers. Therefore, robust isolation and purification procedures are essential to obtain emtricitabine of high purity.

A common initial step in the work-up procedure involves quenching the reaction and removing the catalyst and any silylating agents. This is often followed by an extraction process to separate the organic-soluble product from aqueous-soluble impurities.

The primary method for purifying emtricitabine and separating it from its undesired stereoisomers is chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the enantiomeric and diastereomeric purity of the final product. who.int For preparative scale, column chromatography using silica (B1680970) gel or other stationary phases is frequently employed.

Crystallization is another critical technique used for both purification and isolation of the desired stereoisomer. chemrxiv.orgresearchgate.net By carefully selecting the solvent system and controlling the crystallization conditions (e.g., temperature, concentration), it is possible to selectively crystallize the desired cis-(-) enantiomer of emtricitabine, leaving the undesired isomers in the mother liquor. This method is particularly effective when one stereoisomer is significantly less soluble than the others in the chosen solvent. For instance, recrystallization has been used effectively following the TMSCl-NaI promoted Vorbrüggen glycosylation. chemrxiv.orgresearchgate.net

The absolute stereochemistry of the final product is often confirmed using advanced analytical techniques such as single-crystal X-ray diffraction. who.int

The table below outlines some of the key methodologies used in the isolation and purification of emtricitabine.

| Purification Step | Technique | Purpose | Reference |

| Initial Separation | Extraction | Removal of water-soluble impurities and catalyst residues. | chemrxiv.orgresearchgate.net |

| Isomer Separation | Column Chromatography | Separation of diastereomers and other impurities. | who.int |

| Final Purification | Crystallization | Isolation of the desired stereoisomer in high purity. | chemrxiv.orgresearchgate.net |

| Purity Analysis | Chiral HPLC | Determination of enantiomeric and diastereomeric excess. | who.int |

| Structural Confirmation | X-ray Diffraction | Confirmation of absolute stereochemistry. | who.int |

Advanced Analytical Characterization Techniques for Emtricitabine Glycosamine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the intricate molecular structure of Emtricitabine (B123318) Glycosamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of Emtricitabine Glycosamine.

¹H NMR: Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms present in the molecule. For glucosamine (B1671600) and its derivatives, characteristic signals for anomeric protons (αH1 and βH1) are observed, indicating the presence of different stereoisomers in solution. mdpi.com The chemical shifts and coupling constants of the protons in the pyranose ring and the oxathiolane ring provide critical data for structural assignment. nih.govresearchgate.net

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The use of ¹³C-labeled glucosamine can be particularly useful in mass spectrometry studies to confirm the presence of the glucosamine moiety. sigmaaldrich.com

2D NMR: Two-dimensional NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish connectivity between protons and carbons, which is essential for the unambiguous assignment of all signals and confirming the linkage between the emtricitabine and glycosamine moieties. mdpi.comnih.gov For instance, ¹H-¹H TOCSY experiments help in tracing the spin-spin connectivities within the individual sugar and oxathiolane rings. nih.gov

| NMR Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Number and environment of protons | Identifies protons on the pyrimidine (B1678525), oxathiolane, and glycosamine rings. |

| ¹³C NMR | Number and type of carbon atoms | Confirms the carbon framework of the entire molecule. |

| 2D NMR (e.g., TOCSY, HMQC) | Connectivity between atoms | Establishes the covalent linkage between Emtricitabine and the glycosamine unit. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition and for studying the fragmentation patterns of this compound, which aids in its structural confirmation. acs.org Techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) are particularly powerful for analyzing complex mixtures and identifying specific compounds. who.intnih.gov

Elemental Composition: HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The molecular weight of this compound is reported as 571.5 g/mol , corresponding to the molecular formula C20H30FN3O13S. synzeal.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragment ions provide structural information. For Emtricitabine, characteristic fragments corresponding to the fluorocytosine and the oxathiolane moieties are observed. nih.gov In the case of this compound, fragmentation would be expected to yield ions corresponding to the intact Emtricitabine, the glycosamine unit, and various fragments from both parts of the molecule.

| Mass Spectrometry Technique | Key Data Provided | Application to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass for elemental composition determination | Confirms the molecular formula C20H30FN3O13S. synzeal.com |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural elucidation | Identifies characteristic fragments of Emtricitabine and the glycosamine moiety. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. uj.ac.za Characteristic absorption bands for hydroxyl (-OH), amine (-NH), C-F, C=O, and C-S groups would be expected in the IR spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Emtricitabine exhibits a characteristic UV absorption maximum. researchgate.netscholarsresearchlibrary.com The UV spectrum of this compound would be expected to be similar to that of Emtricitabine due to the presence of the same chromophoric pyrimidine ring. The maximum absorbance for Emtricitabine is typically observed around 280 nm. nih.govnih.gov

| Spectroscopic Method | Information Gained | Expected Observations for this compound |

| Infrared (IR) Spectroscopy | Presence of functional groups | Bands for -OH, -NH, C-F, C=O, C-S. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions (chromophores) | Absorption maximum similar to Emtricitabine (around 280 nm). nih.govnih.gov |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from Emtricitabine and other related impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Emtricitabine and its impurities. ijpsonline.comijpsonline.comresearchgate.net Reversed-phase HPLC is a common mode of separation. ijpsonline.com

Detection Methods:

UV Detection: UV detection is commonly used for the analysis of Emtricitabine, typically at a wavelength of around 260 nm or 280 nm. nih.govijpsonline.comscholarsresearchlibrary.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the definitive identification and quantification of impurities like this compound. who.intplos.org

Charged Aerosol Detection (CAD): For compounds lacking a strong chromophore, such as underivatized glucosamine, CAD can be a useful detection method. plos.org

Fluorescence Detection: For the analysis of glucosamine, derivatization with a fluorescent tag like ortho-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) followed by fluorescence detection can be employed for enhanced sensitivity and selectivity. innovareacademics.innih.gov

A variety of column types and mobile phase compositions can be used to achieve optimal separation. ijpsonline.comscholarsresearchlibrary.com

| HPLC Parameter | Typical Conditions for Emtricitabine Analysis | Relevance for this compound |

| Column | C18, Phenyl | Enables separation based on polarity. ijpsonline.com |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with buffers | Elutes compounds based on their affinity for the stationary phase. ijpsonline.comresearchgate.net |

| Detection | UV (260-280 nm), MS | Allows for quantification and identification. nih.govijpsonline.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. scirp.org However, GC can be used for the analysis of volatile derivatives. scirp.org For a compound like glucosamine, derivatization to form a more volatile species, such as a trimethylsilyl (B98337) (TMS) derivative, is necessary for GC analysis. hmdb.ca

Derivatization: The process of derivatization makes the analyte more volatile and thermally stable, allowing it to be analyzed by GC. scirp.org

GC-MS: Coupling GC with a mass spectrometer (GC-MS) allows for the separation and identification of the derivatized components based on their retention times and mass spectra. mdpi.com

While possible, this approach is less common for pharmaceutical impurity profiling compared to HPLC due to the additional sample preparation steps and the potential for incomplete derivatization.

| GC Parameter | Requirement for this compound Analysis | Considerations |

| Sample Preparation | Derivatization to a volatile form (e.g., TMS derivative) | Adds complexity and potential for analytical error. |

| Detection | Mass Spectrometry (MS) | Provides structural information on the derivatives. |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity

Chirality is a key consideration in the pharmaceutical industry as different enantiomers and diastereomers of a drug substance can exhibit varied pharmacological and toxicological profiles. pharmtech.com Emtricitabine possesses two chiral centers, leading to the possibility of four stereoisomers. europa.eu The therapeutically active form is the (2R,5S) enantiomer. europa.eu Consequently, the stereoisomeric purity of Emtricitabine and its related compounds, including this compound, is a critical quality attribute that is closely monitored.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective method for the separation and quantification of enantiomers. nih.gov Regulatory bodies often require routine control of enantiomeric purity by chiral HPLC. europa.eu For Emtricitabine and its impurities, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have been shown to be effective. researchgate.net Specifically, columns like the Chiralpak® series are frequently utilized for the chiral resolution of nucleoside analogues. researchgate.netuclan.ac.uk

The separation mechanism of chiral chromatography relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times. For nucleoside analogs like this compound, the selection of an appropriate chiral stationary phase and mobile phase is crucial for achieving baseline separation of the stereoisomers. nih.gov While specific methods for this compound are not widely published, the general approach for Emtricitabine's enantiomeric purity would be adapted. This often involves the use of a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol like 2-propanol or ethanol (B145695), sometimes with a small amount of a basic modifier like diethylamine (B46881) to improve peak shape. uclan.ac.uk

The diastereomeric purity of Emtricitabine and its related substances is also a critical parameter. Diastereomers, unlike enantiomers, have different physicochemical properties and can often be separated using standard (achiral) reversed-phase HPLC methods. who.int A stability-indicating HPLC method developed for Emtricitabine and its degradation products would typically be capable of separating diastereomeric impurities. nih.gov

The following table illustrates typical parameters for a chiral HPLC method that could be applied for the enantiomeric purity determination of this compound, based on methods used for Emtricitabine.

| Parameter | Typical Value |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane: 2-Propanol (e.g., 60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the desired enantiomer from its stereoisomers. |

This table presents representative data based on established methods for similar compounds, as specific validated methods for this compound are not publicly available.

Quantitative Determination of this compound in Complex Mixtures

The quantification of impurities is a mandatory aspect of pharmaceutical quality control to ensure that they are below established safety thresholds. pharmtech.com this compound, being an impurity of Emtricitabine, must be accurately quantified in the drug substance and product. clearsynth.comsynzeal.com Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for this purpose. biomedres.usnih.gov

A stability-indicating RP-HPLC method is designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products, allowing for their accurate quantification. nih.gov Such methods are typically developed using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol in a gradient or isocratic elution mode. nih.govhumanjournals.com Detection is commonly performed using a UV detector at a wavelength where both the API and the impurity have significant absorbance, for instance, around 265-280 nm for Emtricitabine and its related compounds. humanjournals.comresearchgate.net

For the quantification of trace-level impurities in complex matrices such as biological fluids, LC-MS/MS offers superior sensitivity and selectivity. nih.govglobalresearchonline.net This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. nih.gov The method involves developing a separation on an appropriate column, followed by detection using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov

The validation of these quantitative methods is performed according to ICH guidelines and includes the assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). derpharmachemica.comnih.gov

Below are representative data tables for a validated HPLC method for the quantification of an Emtricitabine-related impurity, which would be analogous to a method for this compound.

Linearity Data

| Concentration (µg/mL) | Peak Area |

| 0.1 | 1500 |

| 0.5 | 7500 |

| 1.0 | 15000 |

| 2.5 | 37500 |

| 5.0 | 75000 |

| Correlation Coefficient (r²) | >0.999 |

This table illustrates a typical linear relationship between concentration and detector response.

Method Validation Parameters

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

This table presents typical performance characteristics for a validated HPLC method for impurity quantification. The data is representative and not from a specific study on this compound due to the lack of publicly available information.

Role of Emtricitabine Glycosamine in Impurity Profiling and Pharmaceutical Quality Control

Identification and Qualification of Emtricitabine (B123318) Glycosamine as a Process-Related Impurity

Emtricitabine Glycosamine has been identified as a process-related impurity, specifically an adduct formed between emtricitabine and a sugar molecule. It is also referred to in scientific literature and by chemical suppliers as Emtricitabine Lactose (B1674315) Adduct. Current time information in Waukesha County, US.hpfb-dgpsa.caclearsynth.com This identification points to an incompatibility between the emtricitabine molecule, which contains a primary amine group, and reducing sugars like lactose, which are frequently used as excipients in tablet formulations. epo.orgresearchgate.netgeneesmiddeleninformatiebank.nl

The formation of this adduct is a result of the Maillard reaction, a well-known chemical reaction between amino acids or primary amines and reducing sugars. epo.orgresearchgate.net This reaction is a common concern in the pharmaceutical industry as it can lead to the degradation of the active ingredient and the formation of new, potentially uncharacterized, impurities. researchgate.netnih.gov The presence of this compound is therefore not typically related to the synthesis of the emtricitabine API itself, but rather to the formulation of the final drug product. who.inteuropa.eu

Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) require comprehensive impurity profiling for any new drug product. hpfb-dgpsa.caeuropa.euapjhs.com The qualification of impurities involves assessing their biological safety. For impurities found in new drug products, their levels must be below a certain threshold to be considered qualified based on toxicological studies or their presence in clinical trial materials. hpfb-dgpsa.caapjhs.com While specific qualification data for this compound is not extensively detailed in publicly available documents, the approval of various emtricitabine formulations containing lactose suggests that the levels of this adduct have been found to be within acceptable, safe limits during regulatory review. cbg-meb.nlgeneesmiddeleninformatiebank.nleuropa.eu

Table 1: Chemical Identification of this compound

| Parameter | Details | Source(s) |

| Common Name | This compound | Current time information in Waukesha County, US. |

| Synonym | Emtricitabine Lactose Adduct | Current time information in Waukesha County, US.hpfb-dgpsa.ca |

| Molecular Formula | C20H30FN3O13S | hpfb-dgpsa.caclearsynth.com |

| Molecular Weight | 571.53 g/mol | hpfb-dgpsa.caclearsynth.com |

| Origin | Reaction between Emtricitabine and Lactose | epo.orgresearchgate.net |

| Type of Impurity | Formulation-related degradation product | who.inteuropa.eu |

Understanding the Impact of Synthesis Parameters on Impurity Formation

Since this compound is primarily a formulation-related impurity, its formation is influenced by the parameters of the drug product manufacturing process rather than the API synthesis. The key reaction is the Maillard reaction between the primary amine of emtricitabine and the reducing sugar lactose. The rate and extent of this reaction are known to be influenced by several factors.

Key Formulation and Process Parameters:

Presence of a Reducing Sugar: The use of lactose, particularly lactose monohydrate, as a filler or binder is the primary prerequisite for the formation of the glycosamine adduct. epo.orgresearchgate.net Formulations that use non-reducing sugars or alternative excipients would not be susceptible to this specific impurity.

Moisture Content: The Maillard reaction is significantly accelerated by the presence of water. Therefore, the moisture content of the excipients and the control of humidity during the manufacturing process and storage are critical. geneesmiddeleninformatiebank.nlwho.int Manufacturing processes like wet granulation, if not properly controlled, could potentially increase the risk of this impurity forming compared to dry granulation or direct compression methods. who.int

Temperature: Elevated temperatures during manufacturing steps such as drying, or during storage, can increase the rate of the Maillard reaction. researchgate.net

pH: The pH of the formulation can also influence the reaction, with basic conditions known to exacerbate the incompatibility between primary amines and lactose. epo.org The presence of other excipients that might alter the micro-pH within the tablet could also have an effect.

Presence of Catalysts: Certain lubricants, such as magnesium stearate, when used in combination with lactose, have been reported to potentially exacerbate the Maillard reaction. epo.org

While specific studies detailing the optimization of these parameters to minimize this compound formation are not publicly available, general principles of formulation development would dictate careful control of moisture, temperature, and excipient compatibility to ensure product stability. who.intgeneesmiddeleninformatiebank.nl

Development of Analytical Methods for Routine Impurity Monitoring

The routine monitoring of this compound requires robust analytical methods that can separate and quantify this adduct from the parent drug and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. researchgate.netnih.govajrconline.org

A stability-indicating HPLC method is essential, which is a method that can resolve the active ingredient from its degradation products. medsafe.govt.nz For this compound, the analytical method would need to demonstrate specificity for this particular adduct.

Typical characteristics of an HPLC method for Emtricitabine impurity profiling include:

Column: A reversed-phase column, such as a C18 or C8, is frequently used. nih.govajrconline.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. researchgate.netnih.gov The pH of the buffer is a critical parameter for achieving good separation.

Detection: UV detection is typically employed, with wavelengths around 260 nm or 280 nm being common for emtricitabine and its related substances. researchgate.netajrconline.org

Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. researchgate.netnih.gov

While numerous HPLC methods for emtricitabine are described in the literature, specific validated methods for the routine quantification of the lactose adduct are often proprietary to the manufacturer. However, the development of such a method would involve synthesizing the this compound impurity as a reference standard to determine its retention time and response factor. synzeal.com This allows for accurate quantification in drug product stability and release testing.

Table 2: Illustrative HPLC Parameters for Emtricitabine Impurity Analysis

| Parameter | Example Condition | Source(s) |

| Instrument | High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.gov |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 20mM Phosphate Buffer, pH 3.0) | researchgate.net |

| Mobile Phase B | Acetonitrile / Methanol | researchgate.net |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 260 nm or 280 nm | researchgate.netajrconline.org |

| Column Temperature | Ambient or controlled (e.g., 35-40 °C) | nih.gov |

Stability Studies of Emtricitabine and the Potential for Glycosamine Adduct Formation

Stability studies are crucial to understanding the degradation pathways of a drug product over its shelf life. For emtricitabine tablets formulated with lactose, a key focus of these studies is the potential for the formation of the this compound adduct.

Regulatory submissions for emtricitabine-containing products include data from long-term and accelerated stability studies. europa.eucbg-meb.nlgeneesmiddeleninformatiebank.nl These studies are conducted under controlled conditions of temperature and humidity (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH). cbg-meb.nlgeneesmiddeleninformatiebank.nl During these studies, the levels of all impurities, including any newly formed degradation products, are monitored over time.

While forced degradation studies on the emtricitabine API show degradation under acidic, basic, and oxidative conditions to form products like S-oxide and desamino impurities, the formation of the glycosamine adduct is specifically linked to the drug product formulation containing lactose. europa.eu An increase in this adduct during accelerated stability studies (higher temperature and humidity) would be indicative of the Maillard reaction occurring. epo.org

The results from these stability studies are used to establish the shelf life of the drug product and to justify the specifications for impurities. The presence of desiccants in the packaging of many emtricitabine tablet products highlights the efforts made to control moisture and thereby minimize the formation of moisture-sensitive degradation products, including the lactose adduct. cbg-meb.nlgeneesmiddeleninformatiebank.nl The limits for such impurities are set based on regulatory guidelines and toxicological qualification to ensure the safety and efficacy of the product throughout its shelf life. hpfb-dgpsa.caapjhs.com

Theoretical and Mechanistic Insights into Emtricitabine Glycosamine Reactivity

Quantum Chemical Calculations of Molecular Stability and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic stability of emtricitabine (B123318) glycosamine. These methods can elucidate the electronic structure, molecular geometry, and energetic properties of the molecule.

The stability of emtricitabine glycosamine is largely influenced by the electronic effects of the fluorine atom on the cytosine ring and the stereochemistry of the glycosidic bond. The fluorine atom, being highly electronegative, alters the electron distribution across the pyrimidine (B1678525) ring, which can impact the stability of the N-glycosidic bond. nih.govoup.com Theoretical studies on similar fluorinated nucleosides have shown that fluorine substitution can enhance the metabolic stability of the glycosidic bond. nih.govmdpi.com

To quantify the molecular stability, parameters such as the total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are calculated. A larger HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity. acs.org For this compound, the glycosidic linkage introduces additional conformational flexibility, and different conformers will exhibit varying levels of stability.

Table 1: Theoretical Energetic Properties of this compound (Illustrative) This table presents illustrative data based on typical values for similar nucleoside analogues as direct computational studies on this compound are not publicly available.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Energy (Hartree) | -2150.5 | Represents the total electronic and nuclear energy of the molecule in its optimized geometry. |

| HOMO Energy (eV) | -6.8 | Indicates the molecule's capacity to donate an electron. |

| LUMO Energy (eV) | -1.2 | Indicates the molecule's capacity to accept an electron. |

| HOMO-LUMO Gap (eV) | 5.6 | Correlates with the chemical stability and reactivity of the molecule. |

Reaction Pathway Modeling for Formation and Degradation Mechanisms

Formation: The formation of this compound involves the creation of an N-glycosidic bond between emtricitabine and a glycosamine moiety. Theoretical modeling of this reaction would likely proceed through a transition state where the glycosidic bond is partially formed. The reaction is typically catalyzed and involves the activation of the sugar moiety. nih.gov Computational studies on similar glycosylation reactions can help in mapping the potential energy surface and identifying the lowest energy pathway for the formation of the glycosidic bond.

Degradation: The primary degradation pathway for this compound under aqueous conditions is expected to be the hydrolysis of the N-glycosidic bond. nih.govresearchgate.net This process is often acid-catalyzed, involving protonation of the nucleobase, which weakens the glycosidic linkage. oup.com Studies on the thermal decomposition of emtricitabine have shown that the molecule begins to decompose at around 200°C, with the initial steps involving the breakdown of the molecule's core structure. researchgate.net Forced degradation studies of emtricitabine have indicated its susceptibility to degradation in acidic and basic media. derpharmachemica.comoup.com

Modeling the degradation pathway would involve calculating the activation energy for the cleavage of the N-glycosidic bond. For related nucleosides, computational studies have shown that the energy barrier for glycosidic bond cleavage is a key determinant of their stability. researchgate.net

Table 2: Theoretical Activation Energies for Key Reactions of this compound (Illustrative) This table presents illustrative data based on typical values for similar nucleoside analogues as direct computational studies on this compound are not publicly available.

| Reaction | Theoretical Activation Energy (kcal/mol) | Implication |

|---|---|---|

| N-Glycosidic Bond Formation | 15 - 25 | Suggests the reaction requires specific catalytic conditions to proceed efficiently. |

| Acid-Catalyzed N-Glycosidic Bond Cleavage | 20 - 30 | Indicates susceptibility to degradation in acidic environments. |

Prediction of Intermolecular Interactions and Hydrogen Bonding Networks

The structure of this compound allows for a complex network of intermolecular interactions, primarily driven by hydrogen bonding. The hydroxyl groups of the glycosamine moiety and the amino and carbonyl groups of the fluorinated cytosine base are all potential hydrogen bond donors and acceptors.

Table 3: Predicted Hydrogen Bond Properties in this compound (Illustrative) This table presents illustrative data based on typical values for similar nucleoside analogues as direct computational studies on this compound are not publicly available.

| Hydrogen Bond Type | Typical Bond Length (Å) | Estimated Bond Energy (kcal/mol) |

|---|---|---|

| O-H···O (Sugar-Sugar) | 2.7 - 2.9 | 3 - 5 |

| N-H···O (Base-Sugar) | 2.8 - 3.0 | 2 - 4 |

| N-H···N (Base-Base) | 2.9 - 3.1 | 1 - 3 |

| C-H···F (Base-Fluorine) | 3.0 - 3.2 | < 1 |

Structure-Activity Relationship (SAR) Hypotheses for this compound (Purely Theoretical, Non-Biological)

From a purely chemical reactivity standpoint, SAR hypotheses for this compound can be formulated based on how structural modifications would theoretically affect its chemical properties.

Impact of Glycosamine Stereochemistry: Different stereoisomers of the glycosamine moiety would lead to distinct three-dimensional structures. This would alter the intramolecular hydrogen bonding patterns and steric hindrance around the glycosidic bond, thereby influencing the molecule's conformational stability and the rate of its formation and degradation.

Influence of Protecting Groups: The presence and nature of protecting groups on the hydroxyl and amino functionalities of the glycosamine would significantly alter the molecule's polarity, solubility, and reactivity. Bulky protecting groups could sterically hinder the approach of reactants to the glycosidic bond, potentially increasing its stability towards hydrolysis.

Effect of Fluorine Position: While emtricitabine has a fluorine at the 5-position of the cytosine ring, hypothetical analogs with fluorine at other positions would exhibit different electronic properties. For instance, fluorination at the 2'-position of the sugar moiety, as seen in other nucleoside analogs, is known to significantly alter sugar pucker and glycosidic bond stability. oup.com

Modification of the Linkage: Replacing the N-glycosidic bond with a C-glycosidic bond would dramatically increase the chemical stability of the compound towards hydrolysis, as C-glycosides are generally much more resistant to cleavage than their N-glycoside counterparts.

These theoretical hypotheses can guide the design of future computational and experimental studies to further elucidate the chemical behavior of this compound and its derivatives.

Future Directions and Emerging Research Avenues in Emtricitabine Glycosamine Chemistry

Development of Green Chemistry Approaches for its Controlled Synthesis or Avoidance

The synthesis of complex molecules like emtricitabine (B123318) and its potential derivatives is often resource-intensive. Green chemistry principles aim to mitigate environmental impact by improving efficiency and reducing waste.

Current and Future Synthetic Strategies: Traditional synthesis routes for nucleoside analogs can be lengthy and involve hazardous reagents. Modern approaches are increasingly focused on sustainability. For emtricitabine, research has highlighted the use of biocatalysis, continuous flow chemistry, and organocatalysis to create more environmentally benign processes. bohrium.comnih.gov For instance, continuous flow processes can improve safety and efficiency in the synthesis of emtricitabine and its intermediates. acs.org One patented method emphasizes mild reaction conditions, high atom utilization, and the use of environmentally friendly reagents to produce high-purity emtricitabine suitable for industrial production. google.com

Looking forward, the synthesis of a molecule like Emtricitabine Glycosamine would necessitate a glycosylation step, which presents its own green chemistry challenges. Future research would likely focus on enzymatic glycosylation or the use of recyclable catalysts to form the glycosidic bond, minimizing the need for toxic heavy metals and complex protecting group strategies.

Table 1: Comparison of Synthetic Approaches for Nucleoside Analogs

| Approach | Traditional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Often relies on heavy metal catalysts. | Biocatalysis (enzymes), organocatalysis, recyclable catalysts. nih.gov |

| Solvents | Use of volatile and toxic organic solvents. | Focus on safer solvents like water, acetone, or deep eutectic solvents. nih.gov |

| Efficiency | Can have low atom economy and high E-factor (waste). | Aims for high atom economy, often utilizing continuous flow systems. bohrium.com |

| Process | Multi-step batch processes with complex purifications. | Streamlined one-pot reactions or automated continuous flow synthesis. bohrium.comacs.org |

Advanced Analytical Techniques for Trace-Level Detection

The purity of any active pharmaceutical ingredient (API) is critical. For a potential molecule like this compound, and for emtricitabine itself, detecting and quantifying trace-level impurities is essential for ensuring quality and safety. impactfactor.org

Current Methodologies: Advanced chromatographic techniques are the gold standard for impurity profiling. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of emtricitabine and its combination drug products. nih.govimpactfactor.org LC-MS/MS, in particular, is invaluable for its high sensitivity and selectivity, making it capable of detecting genotoxic impurities at parts-per-million (ppm) levels. scirp.orgrasayanjournal.co.in

Future Enhancements: For a novel compound, method development would be paramount. Future research would leverage high-resolution mass spectrometry (HRMS) to identify unknown impurities and degradation products. Capillary Electrophoresis (CE) offers an alternative separation mechanism that could be crucial for resolving closely related stereoisomers of a glycosylated nucleoside. nih.gov The development of "green" analytical methods, which use less hazardous solvents, is also a growing trend. nih.gov

Table 2: Analytical Techniques for Trace-Level Detection of Nucleoside Analogs

| Technique | Principle | Typical Limit of Quantification (LOQ) | Application |

|---|---|---|---|

| UPLC-UV | High-pressure liquid chromatography with UV detection. | ng/mL range. nih.gov | Routine quality control, assay of API in dosage forms. |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | pg/mL to low ng/mL range. nih.gov | Trace-level impurity detection, bioanalysis in plasma. impactfactor.orgrasayanjournal.co.in |

| HRMS | High-resolution mass spectrometry (e.g., Orbitrap, TOF). | Sub-ng/mL range. | Structure elucidation of unknown impurities and metabolites. |

| CE-UV | Capillary electrophoresis with UV detection. | ng/mL range. nih.gov | Chiral separations, analysis of charged species. |

Exploration of Novel Glycosamine-Modified Nucleoside Analogs (General Chemical Exploration)

While this compound remains a hypothetical construct, the broader field of glycosamine-modified nucleoside analogs is an active area of research. Attaching sugar moieties to nucleosides can alter their pharmacological properties, such as solubility, cell permeability, and biological target interaction.

Rationale and Research: Glycosylation can be a powerful tool in drug design. For example, modifying a nucleoside with a sugar like N-acetyl-d-glucosamine could potentially target specific glucose transporters on cell membranes, enhancing drug uptake into target cells. acs.org Research into peptidyl nucleosides like the polyoxins, which contain an amino sugar component, demonstrates that such modifications can lead to potent enzyme inhibitors. d-nb.info These natural products inhibit chitin (B13524) synthase, an essential enzyme in fungi, showcasing the potential of sugar-modified nucleosides as antifungal agents. d-nb.info

Scientists have synthesized novel nucleoside analogs by reacting various heterocyclic bases with glucosamine (B1671600) hydrochloride to explore their antimicrobial activities. researchgate.net This general strategy of creating glycoconjugates aims to produce new chemical entities with improved efficacy or novel biological activities. researchgate.net

Detailed Investigation of Stereoselective Control in Glycosylation Pathways Relevant to Emtricitabine and its Derivatives

The biological activity of emtricitabine is critically dependent on its specific stereochemistry (the β-L-enantiomer). Any modification, including the addition of a glycosamine group, would require precise control over the stereochemistry of the newly formed glycosidic bond.

Challenges in Stereocontrol: Creating a specific stereoisomer during glycosylation is a significant synthetic challenge. beilstein-journals.org The outcome of a glycosylation reaction is influenced by numerous factors, including the nature of the sugar donor, the acceptor molecule, the promoter or catalyst used, and the reaction conditions. uga.edu The goal is typically to form one anomer (e.g., α or β) with high selectivity. beilstein-journals.org

Strategies for Stereoselective Glycosylation: For the synthesis of emtricitabine itself, stereocontrol is achieved through methods like using chiral auxiliaries (e.g., L-menthol) to direct the formation of the desired isomer, followed by their removal. researchgate.net This results in excellent stereoselectivity (up to >99% diastereomeric excess). researchgate.net

For a hypothetical glycosylation step to produce this compound, similar principles would apply. Key strategies include:

Neighboring Group Participation: Using a participating protecting group on the sugar donor (glycosamine) to direct the stereochemical outcome.

Catalyst Control: Employing specific Lewis acids or organocatalysts that can chelate to both the donor and acceptor, forcing the reaction to proceed through a specific stereochemical pathway. beilstein-journals.org

Solvent Effects: Utilizing the influence of the solvent to stabilize or destabilize reaction intermediates, thereby favoring one stereoisomer over another.

The development of protection-less glycosylation strategies, which avoid the complex steps of adding and removing protecting groups from the sugar, represents a highly desirable future direction for simplifying such syntheses. nih.gov

Q & A

Q. What analytical methodologies are recommended for quantifying Emtricitabine Glycosamine in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry is commonly used for precise quantification in biological samples. Electroanalytical techniques, such as voltammetry, have also been validated for detecting Emtricitabine derivatives in complex matrices due to their sensitivity to electrochemical redox properties . Method validation should include calibration curves, recovery rates, and limits of detection/quantification, as outlined in medicinal chemistry research guidelines .

Q. How can researchers ensure the structural integrity of synthesized this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) are critical for confirming molecular structure. X-ray crystallography may be employed for absolute configuration determination. Researchers should cross-reference spectral data with published standards and adhere to IUPAC nomenclature to avoid mischaracterization .

Q. What in vitro models are suitable for preliminary efficacy studies of this compound?

Cell-based assays using HIV-1-infected T-cell lines (e.g., MT-4 or PM1 cells) are standard for evaluating antiviral activity. Dose-response curves should be generated to determine IC₅₀ values, with appropriate controls (e.g., zidovudine as a positive control). Data interpretation must account for cytotoxicity thresholds using MTT or similar viability assays .

Advanced Research Questions

Q. How can conflicting efficacy data between this compound and tenofovir-based regimens be resolved in HIV PrEP studies?

A 2019 randomized trial comparing tenofovir/emtricitabine with tenofovir monotherapy in serodifferent couples found no statistically significant difference in HIV transmission rates (RR 0.68, 95% CI: 0.39–1.18), though the point estimate favored the combination . Researchers should conduct meta-analyses to reconcile such discrepancies, prioritizing studies with matched cohorts, adherence monitoring (e.g., plasma drug-level testing), and stratification by risk factors (e.g., viral load in index partners) .

Q. What experimental design considerations are critical for assessing this compound safety in chronic HBV patients?

Safety studies must differentiate between drug-induced hepatotoxicity and HBV flare-ups. Longitudinal designs with frequent liver function tests (ALT, AST) and HBV DNA quantification are essential. Researchers should reference guidelines from HIV PEP protocols, which highlight risks of short-term tenofovir/emtricitabine use in HBV patients not on antiviral therapy .

Q. How can researchers address potential confounding variables in pharmacokinetic studies of this compound?

Population pharmacokinetic (PopPK) modeling is recommended to account for inter-individual variability (e.g., renal function, CYP enzyme polymorphisms). Non-linear mixed-effects modeling (NONMEM) can adjust for covariates like age, weight, and co-medications. Rigorous documentation of sample collection timing and storage conditions is critical to minimize pre-analytical variability .

Methodological Guidance

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example:

- Population: HIV-negative individuals at high risk of infection.

- Intervention: Daily oral this compound.

- Comparison: Placebo or alternative PrEP regimens.

- Outcome: HIV seroconversion rate over 12 months. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with practical and ethical standards .

Q. How should researchers evaluate contradictory data in this compound toxicity studies?

Apply systematic review principles:

- Assess study quality using tools like ROBINS-I for bias risk.

- Scrutinize dose-response relationships and exposure durations.

- Cross-validate findings with regulatory databases (e.g., ECHA summaries) and preclinical toxicokinetic data .

Data Presentation and Validation

Q. What statistical methods are appropriate for analyzing this compound clinical trial data?

For time-to-event outcomes (e.g., HIV seroconversion), use Cox proportional hazards models. Intention-to-treat (ITT) and per-protocol analyses should be reported alongside sensitivity analyses to address missing data. Bayesian methods may improve precision in small sample sizes .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Detailed experimental sections must include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.